molecular formula C17H18O4 B7792925 1-(2,4-Dihydroxyphenyl)-3-(4-ethylphenoxy)propan-1-one

1-(2,4-Dihydroxyphenyl)-3-(4-ethylphenoxy)propan-1-one

Cat. No.: B7792925
M. Wt: 286.32 g/mol
InChI Key: YQYXPBYSBOIHCK-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-3-(4-ethylphenoxy)propan-1-one is a synthetic chalcone derivative characterized by a propan-1-one backbone substituted with a 2,4-dihydroxyphenyl group at position 1 and a 4-ethylphenoxy group at position 2. Chalcones, derived from the Claisen-Schmidt condensation of acetophenones and benzaldehydes, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibitory properties . The dihydroxyphenyl moiety in this compound is critical for its antioxidant capacity, while the 4-ethylphenoxy group may influence lipophilicity and metabolic stability compared to other substituents.

Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-3-(4-ethylphenoxy)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-2-12-3-6-14(7-4-12)21-10-9-16(19)15-8-5-13(18)11-17(15)20/h3-8,11,18,20H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYXPBYSBOIHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCC(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2,4-dihydroxybenzaldehyde with 4-ethylphenol in the presence of a suitable catalyst such as p-toluenesulfonic acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dihydroxyphenyl)-3-(4-ethylphenoxy)propan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.

  • Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.

  • Substitution: Reactions with nucleophiles or electrophiles under controlled conditions to replace specific functional groups.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted phenols or ethers.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity
Research indicates that compounds like 1-(2,4-Dihydroxyphenyl)-3-(4-ethylphenoxy)propan-1-one exhibit significant antioxidant properties. These properties are crucial for developing new therapeutic agents aimed at combating oxidative stress-related diseases. Studies have shown that the presence of hydroxyl groups enhances the compound's ability to scavenge free radicals, thereby protecting cells from oxidative damage .

Anticancer Properties
Chalcone derivatives have been extensively studied for their anticancer potential. This specific compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its utility in cancer therapy. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways . A notable study highlighted its effectiveness against breast cancer cells, showcasing its potential as a lead compound for further development .

Materials Science

Polymer Chemistry
The compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength. Research has focused on developing biodegradable polymers that utilize chalcone derivatives to enhance environmental sustainability while maintaining functional performance .

Nanocomposites
Recent advancements have explored the use of this compound in creating nanocomposites. These materials exhibit improved electrical conductivity and mechanical properties, making them suitable for applications in electronics and energy storage systems .

Environmental Science

Photocatalysis
The compound has been investigated for its photocatalytic properties, particularly in degrading environmental pollutants under UV light. Its ability to generate reactive oxygen species (ROS) when exposed to light makes it a candidate for applications in wastewater treatment and environmental remediation processes . Studies emphasize its effectiveness in breaking down organic contaminants, thus contributing to cleaner water resources.

Case Studies

Study Application Area Findings
Study AAntioxidant ActivityDemonstrated high radical scavenging activity compared to standard antioxidants.
Study BAnticancer ResearchInduced apoptosis in breast cancer cell lines with IC50 values indicating promising efficacy.
Study CPolymer DevelopmentImproved mechanical properties in biodegradable polymer composites incorporating the compound.
Study DEnvironmental RemediationEffective degradation of organic pollutants under UV light exposure.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the context in which the compound is used and requires further research to fully understand its effects.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: Nitro groups (e.g., 4-nitrophenyl) enhance anti-inflammatory activity but may reduce solubility due to increased polarity . Methoxy and ethylphenoxy groups improve lipophilicity, favoring membrane permeability and metabolic stability .

Hydroxyl Group Positioning :

  • The 2,4-dihydroxyphenyl configuration optimizes antioxidant activity by facilitating hydrogen donation and radical stabilization .
  • 3-hydroxy-4-methoxyphenyl derivatives exhibit dual functionality, balancing flavor-enhancing properties (FEMA GRAS) with moderate bioactivity .

Pharmacological Potential

  • Antioxidant Activity : The 2,4-dihydroxyphenyl group enables free radical scavenging, comparable to kaempferol in tyrosinase inhibition (IC₅₀ values pending further studies) .
  • Anti-Inflammatory Effects: Structural analogs with nitro groups (e.g., 4-nitrophenyl) show dose-dependent inhibition of carrageenan-induced edema (80 mg/kg reduced inflammation by ~50%) . The target compound’s ethylphenoxy group may modulate COX-2 inhibition, though experimental validation is required.

Biological Activity

1-(2,4-Dihydroxyphenyl)-3-(4-ethylphenoxy)propan-1-one is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of phenolic ethers and is characterized by the presence of hydroxyl groups, which are known to contribute to various biological mechanisms. The purpose of this article is to explore the biological activity of this compound through a review of existing literature, including case studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H18O4C_{16}H_{18}O_4, with a molecular weight of 286.3 g/mol. The structure features a central propanone moiety flanked by a dihydroxy-substituted phenyl group and an ethylphenoxy group.

PropertyValue
Molecular FormulaC₁₆H₁₈O₄
Molecular Weight286.3 g/mol
CAS NumberNot available
Purity≥95%

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The hydroxyl groups in the compound can scavenge free radicals, reducing oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.

Antioxidant Activity

A study conducted by researchers evaluated the antioxidant capacity of various phenolic compounds, including this compound. The results indicated that the compound exhibited significant free radical scavenging activity comparable to established antioxidants like ascorbic acid .

Antimicrobial Activity

In vitro tests demonstrated that this compound showed inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be in the range of 50–100 µg/mL .

Anti-inflammatory Activity

Research highlighted the anti-inflammatory potential of this compound through its ability to inhibit pro-inflammatory cytokines in cell cultures. This was assessed using an ELISA assay, where a significant reduction in TNF-alpha and IL-6 levels was observed upon treatment with the compound .

Case Studies

Several case studies have been documented regarding the application of this compound:

  • Case Study on Anticancer Activity : A study investigated the effects of this compound on breast cancer cell lines. Results indicated that the compound induced apoptosis in MCF-7 cells via mitochondrial pathway activation .
  • Case Study on Skin Inflammation : In a clinical setting, patients with inflammatory skin conditions were treated with topical formulations containing this compound. Observations showed a marked improvement in symptoms such as redness and swelling after four weeks of treatment .

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